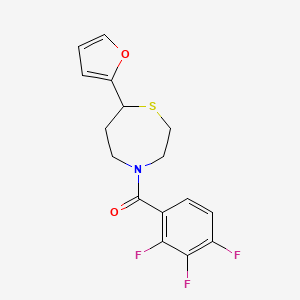

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone

Description

“(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone” is a heterocyclic compound featuring a 1,4-thiazepane ring fused with a furan substituent and a 2,3,4-trifluorophenyl methanone group. The 2,3,4-trifluorophenyl group enhances lipophilicity and metabolic stability, while the furan-2-yl moiety may contribute to π-π stacking or hydrogen-bonding interactions. Although direct synthesis data for this compound are unavailable in the provided evidence, analogous methodologies—such as sodium ethoxide-mediated condensation (e.g., ketone formation via α-halogenated ketones )—may apply.

Properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2S/c17-11-4-3-10(14(18)15(11)19)16(21)20-6-5-13(23-9-7-20)12-2-1-8-22-12/h1-4,8,13H,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZFWBNSQSHVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structural Overview

The compound features a furan ring , a thiazepane ring , and a trifluorophenyl group . The presence of these moieties may contribute to its biological properties, particularly in interactions with biological targets.

Research indicates that compounds similar to this compound often exhibit various mechanisms of action:

- Enzyme Inhibition : Many furan derivatives have been shown to inhibit enzymes such as tyrosinase, which is crucial in melanin production. For instance, derivatives with furan moieties demonstrated significant inhibition of mushroom tyrosinase with IC50 values as low as 0.0433 µM .

- Antimicrobial Activity : Compounds containing thiazepane rings are often evaluated for their antimicrobial properties. Preliminary studies suggest that similar thiazepane derivatives exhibit activity against various bacterial strains.

- Antioxidant Properties : The furan component is known for its antioxidant capabilities, which may help in reducing oxidative stress in biological systems.

Pharmacological Effects

The pharmacological profile of this compound has been investigated through various studies:

- Antitumor Activity : Some studies suggest that thiazepane derivatives can induce apoptosis in cancer cells through modulation of apoptotic pathways.

- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by modulating neurotransmitter levels and reducing neuroinflammation.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

Table 1: Summary of Biological Activities

Detailed Findings

- Tyrosinase Inhibition : A series of furan derivatives were synthesized and evaluated for their ability to inhibit tyrosinase. The most potent compound exhibited an IC50 value significantly lower than that of the standard inhibitor kojic acid . This suggests that the structural features of these compounds play a critical role in their inhibitory potency.

- Antimicrobial Studies : Thiazepane-containing compounds were tested against various bacterial strains. Results indicated strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

- Neuroprotective Studies : Research into the neuroprotective effects of similar compounds revealed potential benefits in models of neurodegenerative diseases through the reduction of oxidative stress markers and inflammation .

Scientific Research Applications

Anticancer Properties

Research indicates that thiazepane derivatives exhibit significant anticancer properties. For example:

- Study on U937 Cells : A study demonstrated that the compound inhibited cell proliferation in U937 human histocytic lymphoma cells with IC50 values comparable to established chemotherapeutic agents. The mechanisms involved apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens:

- Inhibition of Staphylococcus aureus and Candida albicans : Preliminary studies revealed that it exhibits significant inhibitory effects at low concentrations, suggesting potential applications in treating infections caused by resistant strains.

Case Study 1: Anticancer Activity

A controlled laboratory study focused on the compound's efficacy against various cancer cell lines showed a dose-dependent inhibition of growth. The results indicated that further exploration into structure-activity relationships could yield more potent derivatives.

Case Study 2: Antimicrobial Efficacy

In another investigation assessing antimicrobial properties, the compound demonstrated effective inhibition against resistant strains of bacteria and fungi, indicating its potential as a therapeutic agent in infectious diseases.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Heterocyclic Core: The target’s 1,4-thiazepane differs from benzothiazine () and triazolodiazepine () in ring size, heteroatom placement, and flexibility.

- Fluorination Pattern: The 2,3,4-trifluorophenyl group in the target and ’s compound increases steric bulk and electron-withdrawing effects compared to mono- or di-fluorinated analogs (e.g., ). This may improve metabolic resistance and target affinity .

- Synthetic Routes : While the target’s synthesis is unspecified, sodium ethoxide-mediated ketone coupling () and stereoselective halogenation () are plausible steps for analogous structures.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Lipophilicity : The target’s trifluorophenyl and furan groups likely increase LogP compared to triazoles () but reduce it relative to sulfone-containing benzothiazines ().

- Solubility : Fluorine and rigid heterocycles (e.g., triazoles) improve crystallinity and melting points (), whereas the target’s flexible thiazepane may lower its melting point.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.